1-(Pyridin-2-yl)cyclopentanecarbonitrile
Overview
Description
1-(Pyridin-2-yl)cyclopentanecarbonitrile is an organic compound with the molecular formula C11H12N2. It consists of a cyclopentane ring substituted with a nitrile group and a pyridine ring at the 2-position.
Preparation Methods
The synthesis of 1-(Pyridin-2-yl)cyclopentanecarbonitrile typically involves the reaction of pyridin-2-yl-acetonitrile with 1,4-dibromo-butane in the presence of sodium hydride as a base. The reaction is carried out in a mixture of dimethyl sulfoxide and ether at low temperatures . The reaction conditions are crucial for achieving high yields and purity of the product.
Chemical Reactions Analysis
1-(Pyridin-2-yl)cyclopentanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Scientific Research Applications
1-(Pyridin-2-yl)cyclopentanecarbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-yl)cyclopentanecarbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds and other interactions with biological molecules, influencing various pathways. The pyridine ring can participate in π-π stacking interactions, further affecting its activity .
Comparison with Similar Compounds
1-(Pyridin-2-yl)cyclopentanecarbonitrile can be compared with similar compounds such as:
1-(Pyridin-3-yl)cyclopentanecarbonitrile: Differing in the position of the pyridine ring, which can affect its reactivity and interactions.
1-(Pyridin-4-yl)cyclopentanecarbonitrile: Another positional isomer with distinct chemical properties.
Cyclopentanecarbonitrile derivatives: Compounds with different substituents on the cyclopentane ring, leading to varied applications and reactivity.
The uniqueness of this compound lies in its specific structural arrangement, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
1-pyridin-2-ylcyclopentane-1-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-9-11(6-2-3-7-11)10-5-1-4-8-13-10/h1,4-5,8H,2-3,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLREHCMBWHUHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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